molecular formula C19H27N3O3 B2908622 N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 2319640-36-1

N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2908622
CAS No.: 2319640-36-1
M. Wt: 345.443
InChI Key: RNQZOTMVPWCTAE-UHFFFAOYSA-N
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Description

N-(2-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide is a chemical research compound featuring a benzamide group linked to a complex amine structure containing both piperidine and 3-methoxypyrrolidine moieties. This specific molecular architecture, incorporating nitrogen-containing heterocycles like piperidine and pyrrolidine, is frequently explored in medicinal chemistry and drug discovery research . Compounds with similar structural features, such as the 3-methoxypyrrolidine group, have been investigated as key components in potential therapeutics . For instance, analogous structures have been identified as inhibitors of various biological targets, including kinases and other receptors , indicating their value in probing disease mechanisms. The presence of the benzamide group is also a common pharmacophore found in molecules studied for their cell differentiation-inducing properties and potential as antineoplastic agents . This compound is intended for research applications only, providing scientists with a specialized building block or a reference standard for use in chemical synthesis, biochemical profiling, and pharmacological studies. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-25-17-9-12-22(14-17)16-7-10-21(11-8-16)18(23)13-20-19(24)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQZOTMVPWCTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O2C_{18}H_{26}N_{2}O_{2} with a molecular weight of approximately 302.41 g/mol. The compound features a benzamide core with a substituted piperidine and pyrrolidine moiety that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to act as an inhibitor of certain neurotransmitter receptors, which can influence neurochemical pathways associated with mood regulation and cognitive function. Additionally, the presence of the methoxypyrrolidine group may enhance its affinity for these targets, potentially leading to improved therapeutic outcomes.

1. Neuroleptic Activity

Research indicates that compounds similar to this compound exhibit significant neuroleptic activity. For instance, studies on related benzamides have demonstrated their efficacy in reducing apomorphine-induced stereotyped behavior in rodent models, suggesting potential applications in treating psychotic disorders .

2. Antidepressant Effects

The compound's structural similarity to known antidepressants suggests it may possess mood-enhancing properties. Preliminary studies have shown that derivatives containing piperidine and pyrrolidine structures can modulate serotonergic and dopaminergic systems, which are crucial in the pathophysiology of depression.

Case Studies

A comparative analysis of various benzamide derivatives revealed that those with piperidine and pyrrolidine substituents showed enhanced activity against psychotic symptoms when tested in vivo. For example, the compound YM-09151-2 was reported to be significantly more potent than haloperidol in reducing stereotypic behavior in animal models . Such findings underscore the potential therapeutic applications of this compound.

Data Summary

Activity Related Compound Effectiveness
NeurolepticYM-09151-213 times more potent than haloperidol
AntidepressantVarious derivativesModulation of serotonin/dopamine
AntimicrobialPiperidine derivativesModerate to strong against bacteria

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several benzamide derivatives, which are summarized in Table 1 . Key differences lie in substituents, heterocyclic rings, and biological activities.

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Modifications Biological Activity (IC₅₀/EC₅₀) Key References
N-(2-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide 3-Methoxypyrrolidine, piperidine, benzamide Under investigation
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Azetidinone, chlorophenyl substituents Antimicrobial (MIC = 1.86 µM/mL)
N-(4-Ethynylphenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide Ethynylphenyl, piperidinyl-ethoxy linker IL-6 signaling inhibition
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzamide Chromenone-pyrazolopyrimidine hybrid Kinase inhibition (IC₅₀ = 18.59 µM)
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Thiadiazole, piperidinyl-ethylthio linker Acetylcholinesterase inhibition

Pharmacological Activity Insights

  • Antimicrobial Activity: Compared to azetidinone derivatives (e.g., compound 4 in ), the target compound lacks the chloro-substituted azetidinone ring, which is critical for disrupting bacterial cell walls.
  • Anticancer Activity: Thiazolidinone derivatives (e.g., compound 10 in ) exhibit IC₅₀ values in the low micromolar range via topoisomerase inhibition.

QSAR and Physicochemical Properties

QSAR models from highlight the importance of topological parameters (e.g., Balaban index) and electronic descriptors (e.g., HOMO energy). For the target compound:

  • Balaban Index : Predicted to be moderate due to the rigid pyrrolidine ring.
  • LogP: Estimated ~2.5 (higher than azetidinone derivatives but lower than thiazolidinones ), suggesting balanced lipophilicity.
  • HOMO Energy : The methoxy group may lower HOMO energy, reducing electrophilic reactivity compared to chloro-substituted analogs .

Q & A

Q. What factors influence the synthesis yield of N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide, and how can they be optimized?

The synthesis yield depends on reaction conditions such as solvent choice, temperature, and catalyst selection. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency in piperidine ring formation, while catalysts like triethylamine can improve coupling reactions between intermediates. Multi-step protocols often require iterative optimization, with purity monitored via HPLC at each stage .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : To verify proton environments (e.g., methoxy groups at δ 3.3–3.5 ppm and piperidine/pyrrolidine ring protons).
  • Mass Spectrometry (MS) : For molecular ion peak alignment with the theoretical mass (C₂₃H₃₂N₃O₃, ~422.5 g/mol).
  • HPLC : To assess purity (>95% is typical for pharmacological studies) .

Q. How can researchers achieve high-purity batches for biological assays?

Purification methods include:

  • Column Chromatography : Using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures).
  • Recrystallization : Ethanol or acetone as solvents to remove impurities.
  • Preparative HPLC : For isolating minor stereoisomers or byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

Modification Impact on Activity Reference
Methoxy → Ethoxy substitutionReduced kinase inhibition potency
Piperidine → Morpholine ringAltered pharmacokinetic profile
Chloro addition at benzamideEnhanced cytotoxicity in cancer models
Hypothesis-driven synthesis and in vitro assays (e.g., enzyme inhibition) are critical for validating SAR trends .

Q. What computational strategies predict target interactions for this compound?

  • Molecular Docking : Models binding to kinase domains (e.g., PI3K or EGFR) using software like AutoDock.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Pharmacophore Mapping : Identifies critical hydrogen-bonding motifs (e.g., benzamide carbonyl interactions) .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Strategies include:

  • Dose-Response Curves : Standardize IC₅₀ measurements across multiple cell lines.
  • Metabolic Stability Tests : Incubate compounds in liver microsomes to identify degradation products.
  • Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

  • Kinase Profiling Panels : Screen against 100+ kinases to identify primary targets.
  • CRISPR Knockout Models : Validate target dependency in cellular assays.
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .

Q. How can stability under physiological conditions be evaluated?

  • pH Stability Studies : Incubate in buffers (pH 2–8) and monitor degradation via LC-MS.
  • Plasma Stability Assays : Measure half-life in human plasma at 37°C.
  • Light/Temperature Stress Tests : Expose to 40°C/75% RH or UV light for 48 hours .

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